3-Phenylprop-2-enoyl cyanide
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Overview
Description
2-Oxo-4-phenyl-but-3-enenitrile is an organic compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol It is characterized by the presence of a phenyl group attached to a but-3-enenitrile moiety, with a ketone functional group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-phenyl-but-3-enenitrile can be achieved through various synthetic routes. One common method involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This transformation operates via nucleophilic intramolecular cyclization and involves the oxidation of the aniline moiety . The reaction typically requires the use of oxidizing agents and specific reaction conditions to achieve high yields.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-phenyl-but-3-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group and nitrile moiety can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Oxo-4-phenyl-but-3-enenitrile has several scientific research applications, including:
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-4-phenyl-but-3-enenitrile involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with biological targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-4-phenyl-but-3-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Phenyl-3-buten-2-one: Lacks the nitrile group but has a similar carbon backbone.
2-Phenylacetonitrile: Contains a phenyl group and a nitrile group but lacks the ketone and but-3-ene structure.
Uniqueness
The presence of both a nitrile and a ketone group allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .
Properties
IUPAC Name |
3-phenylprop-2-enoyl cyanide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVVSPHTLWSOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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